

# Application Note: High-Throughput Screening of Pyrazole Libraries for Bioactive Compound Discovery

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
| CAS No.:       | 69706-74-7                              |
| Cat. No.:      | B1305140                                |

[Get Quote](#)

## Introduction: The Power of Pyrazoles and High-Throughput Screening

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable versatility and presence in numerous FDA-approved drugs, where it serves as a cornerstone for agents treating a wide array of diseases, including cancer, inflammation, and infections.[3][4][5] The metabolic stability and synthetic tractability of the pyrazole ring allow for the creation of vast and diverse chemical libraries.[1][6][7] These libraries are rich reservoirs of potential therapeutic agents, but unlocking their potential requires a method to rapidly assess the bioactivity of thousands to millions of compounds.

This is the domain of High-Throughput Screening (HTS), a discipline that combines automation, miniaturized assays, and large-scale data analysis to identify active "hits" from extensive compound collections.[8][9] By integrating the chemical diversity of pyrazole libraries with the industrial scale of HTS, researchers can dramatically accelerate the initial stages of drug discovery. This application note provides a comprehensive guide to designing and executing an HTS campaign for a pyrazole library, detailing field-proven protocols for assay development, screening, and hit validation.

## Section 1: Assay Development and Validation: The Foundation of a Successful Screen

The selection and validation of an appropriate assay are the most critical determinants of an HTS campaign's success. The choice hinges on the biological question being asked and the nature of the target. The primary decision is between a biochemical (target-based) assay and a cell-based (phenotypic) assay.

- **Biochemical Assays:** These are reductionist systems that measure the direct effect of a compound on an isolated biological target, such as an enzyme or receptor.<sup>[8]</sup> They are invaluable for their precision and mechanistic clarity but may not reflect the complexity of a cellular environment.<sup>[10]</sup>
- **Cell-Based Assays:** These assays use living cells to measure a compound's effect on a biological pathway or overall cell health (e.g., viability, toxicity).<sup>[11][12]</sup> They offer greater physiological relevance by accounting for factors like cell permeability and off-target effects, which is crucial for identifying compounds with real-world therapeutic potential.<sup>[11]</sup>

### Comparative Analysis of HTS Assay Formats

| Feature                 | Biochemical Assays                                                     | Cell-Based Assays                                                                  |
|-------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Focus                   | Direct target interaction (e.g., enzyme inhibition, receptor binding). | Cellular response or phenotype (e.g., viability, gene expression, signaling).      |
| Complexity              | Low; uses purified components.                                         | High; involves intact biological systems.                                          |
| Physiological Relevance | Lower; lacks cellular context.                                         | Higher; accounts for permeability, metabolism, and pathway interactions.[11]       |
| Throughput              | Generally higher and more easily automated.                            | Can be lower, depending on the complexity and incubation times.                    |
| Hit Interpretation      | Mechanistically straightforward.                                       | Target deconvolution may be required to identify the specific molecular target.[8] |
| Common Examples         | Kinase activity assays, Fluorescence Polarization (FP), TR-FRET.[8]    | Cytotoxicity/viability assays, reporter gene assays, high-content imaging.[10]     |

## Protocol 1: Biochemical HTS Assay for Pyrazole Kinase Inhibitors

Rationale: Many pyrazole derivatives are potent protein kinase inhibitors, making kinase activity a common and valuable target for screening.[13][14][15] This protocol describes a generic, luminescence-based assay to quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in signal indicates ATP consumption and, therefore, active kinase. Inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

- Purified, active kinase of interest

- Specific peptide substrate for the kinase
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP at a concentration near the K<sub>m</sub> for the specific kinase
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque, low-volume 384-well assay plates
- Positive control inhibitor
- DMSO (for compound dilution)

#### Step-by-Step Methodology:

- Compound Plating:
  - Using an acoustic liquid handler or pin tool, transfer 20-50 nL of each pyrazole compound from the library source plate into the 384-well assay plates. This results in a final assay concentration typically between 1-20 μM.
  - Dispense the same volume of DMSO into control wells (negative control, 0% inhibition) and a known potent inhibitor into positive control wells (100% inhibition).
- Enzyme & Substrate Addition:
  - Prepare a 2X enzyme/substrate solution in kinase buffer. The optimal enzyme concentration must be empirically determined to consume 50-80% of the initial ATP during the reaction time.
  - Using a multi-channel pipette or automated dispenser, add 5 μL of the 2X enzyme/substrate solution to each well.
- Initiation of Kinase Reaction:
  - Prepare a 2X ATP solution in kinase buffer.

- Add 5  $\mu\text{L}$  of the 2X ATP solution to each well to start the reaction. The final reaction volume is now 10  $\mu\text{L}$ .
- Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.
- Incubation:
  - Incubate the plates at room temperature (or 30°C, if required) for a pre-determined time (typically 60-120 minutes). This time should be within the linear range of the reaction.
- Reaction Termination and Signal Detection:
  - Add 10  $\mu\text{L}$  of the ATP detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescence signal.
  - Incubate for 10 minutes at room temperature to stabilize the signal.
  - Read the luminescence signal on a compatible plate reader.

## Protocol 2: Cell-Based HTS Assay for Anti-Proliferative Pyrazoles

Rationale: Identifying compounds that inhibit the growth of cancer cells is a primary goal in oncology drug discovery.<sup>[2][16]</sup> This protocol uses an ATP-based viability assay to measure the number of viable cells in culture after treatment with pyrazole compounds. A reduction in the luminescent signal corresponds to a decrease in cell viability, indicating cytotoxic or cytostatic activity.

Materials:

- Cancer cell line of interest (e.g., MCF-7 breast cancer cells)<sup>[17][18]</sup>
- Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
- White, opaque, clear-bottom 384-well tissue culture-treated plates
- Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

- Positive control cytotoxic agent (e.g., Doxorubicin)
- DMSO

#### Step-by-Step Methodology:

- Cell Seeding:
  - Harvest and count cells, then dilute to the optimal seeding density in complete medium. This density should ensure cells are in the exponential growth phase at the end of the experiment (typically 500-2000 cells/well).
  - Using a multi-channel pipette or automated dispenser, dispense 20  $\mu$ L of the cell suspension into each well of the 384-well plates.
  - Incubate the plates in a humidified incubator (37°C, 5% CO<sub>2</sub>) for 18-24 hours to allow cells to attach.
- Compound Addition:
  - Perform a 1:100 intermediate dilution of the pyrazole library plates in cell culture medium.
  - Transfer 5  $\mu$ L of the diluted compounds to the corresponding wells of the cell plates. This brings the final volume to 25  $\mu$ L.
  - Add medium with DMSO to negative control wells and the positive control agent to positive control wells.
- Incubation:
  - Return the plates to the incubator for 72 hours. This duration is typical for assessing anti-proliferative effects.
- Signal Detection:
  - Equilibrate the plates and the cell viability reagent to room temperature.
  - Add 25  $\mu$ L of the cell viability reagent to each well.

- Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then let them stand at room temperature for 10 minutes to stabilize the signal.
- Read the luminescence on a plate reader.

## Section 2: HTS Quality Control and Workflow

### Assay Validation: Ensuring Data Trustworthiness

Before screening the full library, the chosen assay must be validated to ensure it is robust, reproducible, and suitable for HTS.<sup>[19]</sup> This is achieved by assessing key statistical parameters using the positive and negative controls.

### Key HTS Quality Control Metrics

| Metric                         | Formula                                             | Acceptable Value | Causality & Significance                                                                                                                                                                                                                                |
|--------------------------------|-----------------------------------------------------|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Z'-Factor                      | $1 - [ (3\sigma_p + 3\sigma_n) /  \mu_p - \mu_n  ]$ | $\geq 0.5$       | Measures the statistical separation between the positive (p) and negative (n) controls. A Z' $\geq 0.5$ indicates an excellent assay with a large dynamic range and low variability, making it possible to confidently distinguish hits from noise.[20] |
| Signal-to-Background (S/B)     | $\mu_n / \mu_p$                                     | $\geq 10$        | Represents the dynamic range of the assay. A high S/B ratio indicates a robust signal that is easily distinguishable from the baseline.                                                                                                                 |
| Coefficient of Variation (%CV) | $(\sigma / \mu) * 100$                              | $< 10\%$         | Measures the relative variability of the data. A low %CV for both positive and negative controls indicates high precision and reproducibility of the assay measurements.                                                                                |

$\mu$  = mean;  $\sigma$  = standard deviation

## The HTS Workflow

A successful HTS campaign follows a structured, multi-stage workflow designed to efficiently identify and validate bioactive compounds.

Caption: The High-Throughput Screening (HTS) workflow from initial assay development to hit validation and progression.

## Section 3: Hit Identification and Validation Funnel

Raw data from the primary screen must be normalized to the in-plate controls to account for plate-to-plate variability. The percent inhibition is a common metric:

$$\% \text{ Inhibition} = 100 * (1 - [\text{Signal\_Compound} - \text{Signal\_Pos}] / [\text{Signal\_Neg} - \text{Signal\_Pos}])$$

A "hit" is a compound that meets a pre-defined activity threshold, typically a percent inhibition >50% or a Z-score >3 (i.e., its activity is more than three standard deviations away from the mean of the negative controls).[21] However, a primary hit is not a confirmed active compound. It must undergo a rigorous validation process to eliminate false positives and characterize its potency.[22][23]

### The Hit Validation Funnel

The process of hit validation is a funnel, where a large number of initial hits are progressively filtered, leaving a small number of high-quality, confirmed leads.



[Click to download full resolution via product page](#)

Caption: The hit validation funnel, illustrating the progression from a large number of primary hits to a few validated leads.

## Protocol 3: Dose-Response Analysis for IC<sub>50</sub> Determination

Rationale: After confirming activity in a single-point re-test, the next step is to determine the compound's potency. This is done by testing the compound over a range of concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated.

#### Step-by-Step Methodology:

- Prepare Compound Dilution Series:
  - From a fresh powder stock of the confirmed hit, create a concentrated DMSO solution (e.g., 10 mM).
  - Perform a serial dilution (e.g., 1:3) in DMSO to create an 8- to 10-point concentration gradient.
- Assay Execution:
  - Perform the same biochemical or cell-based assay described previously (Protocol 1 or 2).
  - Instead of a single concentration, add the different concentrations of the compound to the assay wells. Ensure each concentration is tested in duplicate or triplicate.
- Data Analysis:
  - Calculate the percent inhibition for each concentration point.
  - Plot the percent inhibition versus the logarithm of the compound concentration.
  - Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, an in-house tool) to determine the IC<sub>50</sub> value. The 4PL model is standard for describing sigmoidal dose-response relationships.

## Data Presentation: Summarizing Validated Hits

Validated hits should be summarized in a table to facilitate comparison and prioritization for further studies.

| Compound ID | Primary Screen (% Inhibition) | IC <sub>50</sub> (μM) [Kinase Assay] | EC <sub>50</sub> (μM) [Cell Viability] | Max Inhibition (%) | Notes                                     |
|-------------|-------------------------------|--------------------------------------|----------------------------------------|--------------------|-------------------------------------------|
| PYR-001     | 85.2                          | 0.25                                 | 1.5                                    | 98                 | Potent inhibitor, moderate cell activity. |
| PYR-002     | 62.1                          | 5.8                                  | 4.9                                    | 100                | Good correlation between assays.          |
| PYR-003     | 95.5                          | 0.08                                 | > 50                                   | 95                 | High potency, poor cell permeability?     |
| PYR-004     | 51.3                          | 21.4                                 | 18.7                                   | 85                 | Low potency hit.                          |

## Conclusion

The high-throughput screening of pyrazole libraries is a powerful and validated strategy for the identification of novel, bioactive chemical matter. The success of such a campaign is not merely a matter of automation but is built upon a foundation of rigorous scientific principles. This includes the logical selection and meticulous validation of the primary assay, the implementation of stringent quality control measures, and a systematic, multi-step process for hit confirmation and characterization. By following the protocols and workflows outlined in this application note, researchers in drug discovery can effectively navigate the complexities of HTS, transforming a diverse chemical library into a focused set of validated, high-quality lead compounds poised for further optimization and development.

## References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [\[Link\]](#)

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [\[Link\]](#)
- Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. (2004). PubMed. [\[Link\]](#)
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [\[Link\]](#)
- Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. [\[Link\]](#)
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central. [\[Link\]](#)
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [\[Link\]](#)
- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (n.d.). PMC - PubMed Central. [\[Link\]](#)
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [\[Link\]](#)
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [\[Link\]](#)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [\[Link\]](#)
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [\[Link\]](#)
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed. [\[Link\]](#)

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [\[Link\]](#)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [\[Link\]](#)
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central. [\[Link\]](#)
- Synthesis of a small library containing substituted pyrazoles. (2005). ResearchGate. [\[Link\]](#)
- Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [\[Link\]](#)
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [\[Link\]](#)
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [\[Link\]](#)
- Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. [\[Link\]](#)
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. [\[Link\]](#)
- Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. (n.d.). ResearchGate. [\[Link\]](#)
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. [\[Link\]](#)
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [\[Link\]](#)
- Analysis of HTS data. (2017). Cambridge MedChem Consulting. [\[Link\]](#)
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [\[Link\]](#)

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [\[Link\]](#)
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [\[Link\]](#)
- Discovery of Pyrazole-Containing 4-Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (n.d.). ACS Publications. [\[Link\]](#)
- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (n.d.). PubMed. [\[Link\]](#)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [\[Link\]](#)
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Publications. [\[Link\]](#)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [\[Link\]](#)
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. [\[Link\]](#)
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Nexcelom Bioscience. [\[Link\]](#)
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [\[Link\]](#)
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. [\[Link\]](#)
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [\[Link\]](#)

- Thermal Shift Methods and High Throughput Screening. (2025). YouTube. [[Link](#)]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [[Link](#)]
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [[Link](#)]
- Special Issue : Combinatorial, Computational and High Throughput Screening for Bioactive/Lead Finding from Nature/Synthesis. (n.d.). MDPI. [[Link](#)]
- Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). PMC - NIH. [[Link](#)]

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Current status of pyrazole and its biological activities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [jchr.org](http://jchr.org) [[jchr.org](http://jchr.org)]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 6. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 7. Pyrazole synthesis [[organic-chemistry.org](http://organic-chemistry.org)]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Combinatorial Chemistry & High Throughput Screening [[cijournal.ru](http://cijournal.ru)]

- [10. biotechnologia-journal.org \[biotechnologia-journal.org\]](https://www.biotechnologia-journal.org)
- [11. lifescienceglobal.com \[lifescienceglobal.com\]](https://www.lifescienceglobal.com)
- [12. marinbio.com \[marinbio.com\]](https://www.marinbio.com)
- [13. Kinome chemoproteomics characterization of pyrrolo\[3,4-c\]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [15. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations \[frontiersin.org\]](#)
- [19. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [21. Analysis of HTS data | Cambridge MedChem Consulting \[cambridgemedchemconsulting.com\]](#)
- [22. drugtargetreview.com \[drugtargetreview.com\]](https://www.drugtargetreview.com)
- [23. bellbrooklabs.com \[bellbrooklabs.com\]](https://www.bellbrooklabs.com)
- [To cite this document: BenchChem. \[Application Note: High-Throughput Screening of Pyrazole Libraries for Bioactive Compound Discovery\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1305140#high-throughput-screening-of-pyrazole-libraries-for-bioactivity\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)